2,6-Dichloroquinoline-3-carbaldehyde
Overview
Description
2,6-Dichloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5Cl2NO . It is characterized by a reactive aldehyde group, making it a potential building block for further organic synthesis. The presence of chlorine atoms at positions 2 and 6 might influence its reactivity compared to similar unsubstituted quinoline carbaldehydes.
Synthesis Analysis
The synthesis of 2,6-Dichloroquinoline-3-carbaldehyde and related analogs has been discussed in the literature . The synthetic routes often involve the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The compound also possesses a reactive aldehyde group, making it a potential building block for further organic synthesis.Molecular Structure Analysis
The molecular structure of 2,6-Dichloroquinoline-3-carbaldehyde consists of a benzene ring fused to a pyridine at two adjacent carbon atoms . The compound has an empirical formula of C10H5Cl2NO and a molecular weight of 226.06 .Chemical Reactions Analysis
The chemical reactions involving 2,6-Dichloroquinoline-3-carbaldehyde are diverse. For instance, the compound can undergo reductive amination of the formyl group . Additionally, it can be used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2,6-Dichloroquinoline-3-carbaldehyde is a solid compound . It has a density of 1.483 g/cm3, a boiling point of 357.5 °C at 760 mmHg, and a flashing point of 170 °C . Its vapour pressure is 2.71E-05mmHg at 25°C .Scientific Research Applications
Synthesis of Quinoline Ring Systems
This compound is used in the synthesis of quinoline ring systems, which are important in constructing fused or binary quinoline-cord heterocyclic systems. These systems have various applications in medicinal chemistry and materials science .
Pharmaceutical Research
The quinoline moiety is a common feature in many pharmaceuticals, and this compound could serve as a precursor or intermediate in the synthesis of drugs that contain the quinoline structure .
Organic Synthesis
In organic synthesis, 2,6-Dichloroquinoline-3-carbaldehyde can be used as a starting material or reagent for constructing complex organic molecules with potential applications in various fields .
Medicinal Chemistry
As an intermediate in medicinal chemistry, this compound can be utilized to create novel compounds with potential therapeutic effects against various diseases .
properties
IUPAC Name |
2,6-dichloroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNMOMEOMPYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406222 | |
Record name | 2,6-dichloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinoline-3-carbaldehyde | |
CAS RN |
73568-41-9 | |
Record name | 2,6-dichloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloroquinoline-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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